molecular formula C9H12FN B1385896 N-Ethyl-3-fluoro-4-methylaniline CAS No. 459429-74-4

N-Ethyl-3-fluoro-4-methylaniline

Cat. No.: B1385896
CAS No.: 459429-74-4
M. Wt: 153.2 g/mol
InChI Key: CNOKNKGFKLTLTC-UHFFFAOYSA-N
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Description

N-Ethyl-3-fluoro-4-methylaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of an ethyl group attached to the nitrogen atom, a fluorine atom at the third position, and a methyl group at the fourth position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-3-fluoro-4-methylaniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 3-fluoro-4-methylaniline with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Another method involves the reduction of a nitro precursor. For instance, 3-fluoro-4-methylnitrobenzene can be reduced to 3-fluoro-4-methylaniline using a reducing agent like iron powder in the presence of hydrochloric acid. The resulting amine can then be ethylated using ethyl bromide under basic conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration and reduction processes. The starting material, 3-fluoro-4-methylnitrobenzene, is synthesized through the nitration of 3-fluorotoluene. This intermediate is then reduced to the corresponding aniline, which is subsequently ethylated using ethyl chloride or ethyl bromide in the presence of a suitable base .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-3-fluoro-4-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Ethyl-3-fluoro-4-methylaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-Ethyl-3-fluoro-4-methylaniline involves its interaction with specific molecular targets. The compound can act as a nucleophile in substitution reactions, where the amino group donates electrons to electrophilic centers. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Ethyl-3-fluoro-4-methylaniline is unique due to the combined presence of the ethyl, fluoro, and methyl substituents, which confer distinct chemical and physical properties.

Properties

IUPAC Name

N-ethyl-3-fluoro-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN/c1-3-11-8-5-4-7(2)9(10)6-8/h4-6,11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNOKNKGFKLTLTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC(=C(C=C1)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40651474
Record name N-Ethyl-3-fluoro-4-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40651474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

459429-74-4
Record name N-Ethyl-3-fluoro-4-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40651474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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